molecular formula C22H17ClN2O4S B2675373 5-(3-chlorophenyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1-(thiazol-2-yl)-1H-pyrrol-2(5H)-one CAS No. 636987-83-2

5-(3-chlorophenyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1-(thiazol-2-yl)-1H-pyrrol-2(5H)-one

Cat. No. B2675373
CAS RN: 636987-83-2
M. Wt: 440.9
InChI Key: HANFVKCEVNJZDM-UHFFFAOYSA-N
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Description

5-(3-chlorophenyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1-(thiazol-2-yl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C22H17ClN2O4S and its molecular weight is 440.9. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • The synthesis of heterocyclic compounds, including those with pyrrolo, pyrimidine, and pyrazole moieties, is a common theme in chemical research. These compounds often serve as key intermediates in the synthesis of more complex molecules with potential biological activity. For instance, studies on the synthesis of pyrrolo[3,2-d]pyrimidine derivatives highlight methodologies that could be applicable to the synthesis and functionalization of the specified chemical compound (Majumdar, Das, & Jana, 1998).

Crystal Structure Analysis

  • Crystal structure analysis of related compounds, such as those containing chlorophenyl and methoxyphenyl groups, provides valuable information on the molecular geometry, intermolecular interactions, and potential reactive sites. This information is crucial for understanding the physical properties and reactivity of a compound, which can inform its potential applications in material science or drug design (Kumarasinghe, Hruby, & Nichol, 2009).

Docking Studies and Biological Activity

  • Docking studies and biological activity assessments of compounds containing similar functional groups or structural frameworks provide insights into their potential interactions with biological targets. For example, research on tetrazole derivatives involving docking studies to understand their interactions with the cyclooxygenase-2 enzyme can be analogous to exploring the biological activity of the specified compound, potentially in the context of drug discovery (Al-Hourani et al., 2015).

Antimicrobial and Anticancer Properties

  • The investigation of novel heterocyclic compounds for antimicrobial and anticancer properties is a significant area of research. Compounds with similar structural motifs to the specified chemical have been explored for their potential in treating various diseases, suggesting a possible area of application for the compound if its biological activity were to be characterized (Sah, Bidawat, Seth, & Gharu, 2014).

Molecular Docking and Quantum Chemical Calculations

  • Molecular docking and quantum chemical calculations can predict the interaction of compounds with biological targets and their electronic properties, respectively. Such studies on compounds with chlorophenyl and methoxy groups can guide the design of new molecules with optimized biological activity or material properties (Viji, Balachandran, Babiyana, Narayana, & Saliyan, 2020).

properties

IUPAC Name

(4E)-5-(3-chlorophenyl)-4-[hydroxy-(4-methoxy-3-methylphenyl)methylidene]-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClN2O4S/c1-12-10-14(6-7-16(12)29-2)19(26)17-18(13-4-3-5-15(23)11-13)25(21(28)20(17)27)22-24-8-9-30-22/h3-11,18,26H,1-2H3/b19-17+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OODROGNURHHGIF-HTXNQAPBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=C2C(N(C(=O)C2=O)C3=NC=CS3)C4=CC(=CC=C4)Cl)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)/C(=C\2/C(N(C(=O)C2=O)C3=NC=CS3)C4=CC(=CC=C4)Cl)/O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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